Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of biological activities . They have been used in the synthesis of various anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. Thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- Docking Studies : Molecular docking studies against the target protein DprE1 have been conducted to identify potent inhibitors .
- In Vitro Evaluation : Some derivatives of this compound have demonstrated potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) while sparing normal cells .
- Synthetic Approach : Coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid led to the creation of these compounds .
Anti-Tubercular Activity
Anti-Cancer Properties
Novel 2-(4-Aminophenyl)benzothiazole Derivatives
Broad Biological Activities
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-3-6-16(27-2)18-19(13)29-21(23-18)25-9-7-24(8-10-25)20(26)14-4-5-15-17(11-14)28-12-22-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQCUBDIVNCEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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